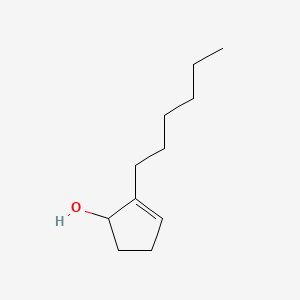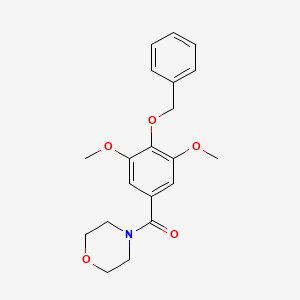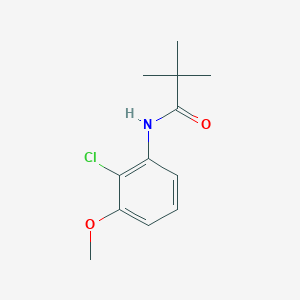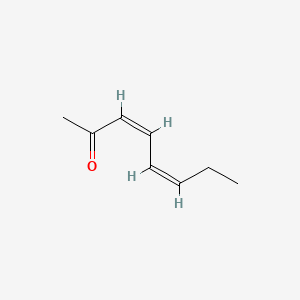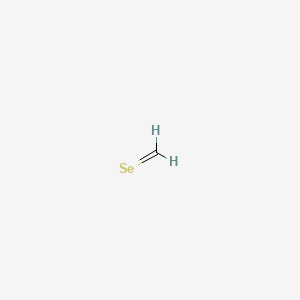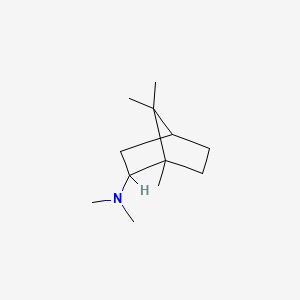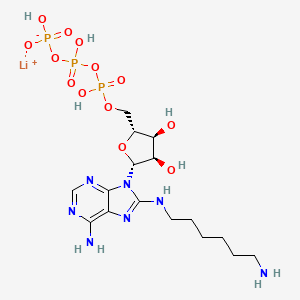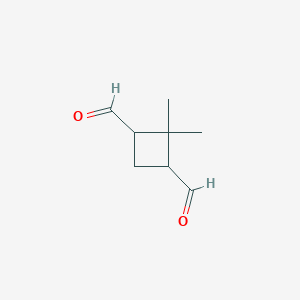
2,2-Dimethylcyclobutane-1,3-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylcyclobutane-1,3-dicarbaldehyde is an organic compound with the molecular formula C8H12O2. It is a cyclobutane derivative with two aldehyde groups attached to the 1 and 3 positions of the ring, and two methyl groups attached to the 2 position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylcyclobutane-1,3-dicarbaldehyde can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For example, the reaction of 2,2-dimethyl-1,3-butadiene with formaldehyde in the presence of an acid catalyst can yield the desired compound. The reaction typically requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated control systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylcyclobutane-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,2-Dimethylcyclobutane-1,3-dicarboxylic acid.
Reduction: 2,2-Dimethylcyclobutane-1,3-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethylcyclobutane-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the mechanisms of aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications includes exploring its reactivity with biological molecules and its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,2-Dimethylcyclobutane-1,3-dicarbaldehyde exerts its effects depends on the specific reaction or application. In oxidation reactions, the aldehyde groups are converted to carboxylic acids through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde groups gain electrons and are converted to alcohols. The compound’s reactivity with nucleophiles involves the formation of a covalent bond between the nucleophile and the carbonyl carbon of the aldehyde group.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclobutane-1,3-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
2,2-Dimethylcyclobutane-1,3-dimethanol: Similar structure but with alcohol groups instead of aldehyde groups.
2,3-Dihydroxycyclobutane-1,4-dicarbaldehyde: Similar structure but with hydroxyl groups at different positions.
Uniqueness
2,2-Dimethylcyclobutane-1,3-dicarbaldehyde is unique due to the presence of two aldehyde groups in a cyclobutane ring with two methyl groups at the 2 position. This unique arrangement imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2,2-dimethylcyclobutane-1,3-dicarbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-8(2)6(4-9)3-7(8)5-10/h4-7H,3H2,1-2H3 |
InChI Key |
PWBRLHFTILTWCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1C=O)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


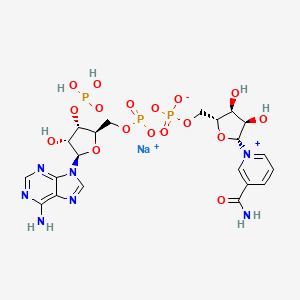
![N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide](/img/structure/B13809981.png)
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI)](/img/structure/B13809982.png)
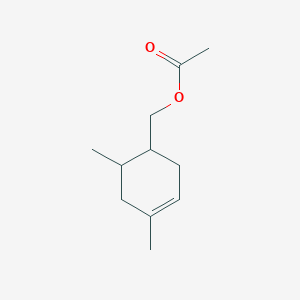
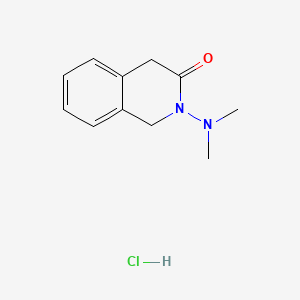
![7a-Ethoxy-6-methyl-2,3,5,7a-tetrahydrofuro[2,3-b]pyridine-3a(4H)-carbonitrile](/img/structure/B13810005.png)
